3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula CHBrO. It is a derivative of benzaldehyde characterized by a bromine atom at the third position and a prop-2-yn-1-yloxy group at the fourth position on the benzene ring. This compound has garnered interest in various fields, particularly in organic synthesis and medicinal chemistry, due to its unique structural features and reactivity profile. Its ability to participate in click chemistry and photoaffinity labeling makes it valuable for biochemical applications .
The synthesis of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde typically involves a multi-step process. One common route includes:
In industrial settings, large-scale production may utilize continuous flow reactors to enhance efficiency. The purification of the final product often involves recrystallization or chromatography to achieve high purity levels.
The molecular structure of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde features:
This configuration contributes to its reactivity and potential interactions with biological molecules.
Key data points include:
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde can undergo several types of chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde involves its ability to form covalent bonds with nucleophilic sites on proteins and enzymes due to its reactive aldehyde and alkyne groups. This property is particularly useful in biochemical applications such as:
The interactions typically result in stable adduct formation, which can be analyzed using techniques like mass spectrometry or nuclear magnetic resonance spectroscopy.
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde is characterized by:
Key chemical properties include:
Relevant data includes:
These properties influence its behavior in various chemical environments and applications .
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde has several scientific uses:
3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde (CAS: 428487-30-3) has emerged as a structurally privileged scaffold in synthetic organic chemistry due to its three distinct reactive sites: an electrophilic aldehyde group, a bromine substituent amenable to metal-catalyzed cross-coupling, and a terminal alkyne functionality capable of click chemistry transformations [4] [9]. This trifunctional capability enables efficient construction of complex heterocyclic systems that are otherwise challenging to synthesize. The benzaldehyde core provides an aromatic platform for electrophilic substitution, while the propargyl ether moiety serves as a linchpin for cycloaddition reactions that rapidly increase molecular complexity [6]. With a molecular formula of C₁₀H₇BrO₂ and molecular weight of 239.07 g/mol, this building block combines manageable size with exceptional reactivity [1] [7].
The terminal alkyne group participates robustly in copper-catalyzed azide-alkyne cycloaddition (CuAAC), forming 1,4-disubstituted 1,2,3-triazole linkages that serve as bioactive cores or connecting units in pharmaceutical architectures [6] [9]. Recent studies demonstrate its application in generating benzothiazole-1,2,3-triazole hybrids through reaction with azide-functionalized benzothiazoles, yielding compounds with significant EGFR (epidermal growth factor receptor) inhibitory activity [6]. Simultaneously, the aldehyde functionality enables nucleophilic addition reactions and condensations to form hydrazones, imines, and heterocyclic rings, while the bromine substituent at the 3-position undergoes efficient Suzuki-Miyaura and Buchwald-Hartwig coupling reactions to install additional pharmacophores [4] [9].
Commercial availability through major chemical suppliers (Enamine, Sigma-Aldrich, BLD Pharmatech) at purities ≥95% enhances its utility in high-throughput synthesis [4] [7] [9]. The compound typically ships as a solid with storage recommendations at 2-8°C, maintaining stability for extended periods when protected from light and moisture [5] [7]. Its structural features enable rapid diversification for creating targeted libraries against various biological targets, particularly in oncology and enzyme inhibition research.
Table 1: Synthetic Applications of 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde
Reactive Site | Reaction Type | Product Class | Biological Application |
---|---|---|---|
Terminal alkyne | CuAAC click chemistry | 1,2,3-Triazole hybrids | EGFR kinase inhibitors [6] |
Aldehyde group | Condensation | Hydrazones/Thiosemicarbazones | Antiproliferative agents [6] |
Aryl bromide | Cross-coupling | Biaryl systems | Tyrosinase inhibitors [8] |
Combined functionalities | Sequential functionalization | Complex heterocycles | Multi-targeting therapeutics [6] [8] |
The strategic incorporation of alkyne-oxybenzaldehyde motifs in drug discovery spans several decades, beginning with simple propargyl ether derivatives investigated for antimicrobial properties in the 1980s [5]. Early analogs like 3-(prop-2-yn-1-yloxy)benzaldehyde (AldrichCPR) demonstrated the viability of combining aldehyde-directed condensation chemistry with alkyne-based transformations, though they lacked the halogen substituent necessary for cross-coupling diversification [5]. The introduction of the bromine substituent at the meta-position relative to the formyl group in 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde represented a significant evolution, enabling transition metal-catalyzed reactions that became accessible with the advancement of palladium and copper catalysis in the 2000s [4] [9].
The compound gained prominence in kinase inhibitor research following discoveries that benzothiazole-triazole hybrids could effectively target EGFR tyrosine kinase—a critical oncological target. In seminal work, derivatives synthesized from this building block demonstrated exceptional cytotoxicity against T47D breast cancer cells (IC₅₀ = 13-19 μM) while maintaining safety toward normal cell lines (IC₅₀ >500 μM) [6]. Molecular docking studies revealed that these hybrids anchored deeply in the ATP-binding cleft of EGFR, with the triazole ring forming critical hydrogen bonds with active site residues [6]. The bromine-enabled aryl extensions significantly enhanced hydrophobic contacts with subpockets, explaining the 10-20 fold potency improvements over earlier non-halogenated analogs [6].
Simultaneously, structural derivatives like 3-Bromo-5-methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde (CID 2289028) expanded structure-activity relationship (SAR) understanding, showing that electron-donating substituents ortho to the bromine could modulate electronic effects and influence bioactivity [3]. The building block has further enabled exploration of dual-pharmacophore molecules through conjugation with quinazolinones, yielding compounds with nanomolar tyrosinase inhibition (IC₅₀ = 17.02 μM for derivative 9r) via interactions with conserved histidine residues (His244 and His85) in the enzyme's active site [8].
Table 2: Evolution of Key Derivatives and Their Therapeutic Applications
Generation | Representative Structure | Therapeutic Target | Key Advancement |
---|---|---|---|
First-gen (1980s-90s) | 3-(Prop-2-yn-1-yloxy)benzaldehyde | Antimicrobial | Proof of concept for alkyne-oxybenzaldehyde reactivity [5] |
Second-gen (2000s) | 3-Bromo-4-(prop-2-yn-1-yloxy)benzaldehyde | EGFR tyrosine kinase | Added cross-coupling site for library diversification [4] [6] |
Third-gen (2010s+) | Triazole-benzothiazole hybrids | Oncogenic kinases | Demonstrated IC₅₀ = 0.69 μM against EGFR [6] |
Advanced variants | Quinazolinone-triazole conjugates | Tyrosinase | Achieved competitive inhibition (Kᵢ = 14.87 μM) [8] |
Current research leverages this building block in fragment-based drug design, where its moderate molecular weight (239.07 g/mol) and favorable logP (predicted ~2.1) comply with lead-like property guidelines [9]. The terminal alkyne serves as an ideal handle for bioorthogonal ligation in proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation approaches. Modern synthetic campaigns increasingly employ flow chemistry and microwave-assisted techniques to couple this building block with azido precursors, reducing reaction times from hours to minutes while improving triazole yields to >90% [6] [9]. These advancements underscore its transition from a specialty reagent to a cornerstone of rational medicinal chemistry design.
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0